2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine
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Overview
Description
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties This compound features a pyrido[3,4-b]pyrazine core substituted with a 4-chlorophenyl group at the 2-position and an amine group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyrido[3,4-b]pyrazine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to new analogs with enhanced properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with a fused imidazo ring, known for their pharmacological activities.
Pyrazolo[3,4-b]pyridines: Compounds with a similar core structure but different substitution patterns, also studied for their biological activities.
Uniqueness
2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the 4-chlorophenyl group and the amine functionality at the 8-position differentiates it from other similar compounds, potentially leading to unique applications in drug discovery and material science .
Properties
CAS No. |
30146-42-0 |
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Molecular Formula |
C13H9ClN4 |
Molecular Weight |
256.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)pyrido[3,4-b]pyrazin-8-amine |
InChI |
InChI=1S/C13H9ClN4/c14-9-3-1-8(2-4-9)11-7-17-12-6-16-5-10(15)13(12)18-11/h1-7H,15H2 |
InChI Key |
KLIGCCWSCNZANT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=NC=C(C3=N2)N)Cl |
Origin of Product |
United States |
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